2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic molecule featuring a benzothiadiazine core fused with a 1,2,4-oxadiazole substituent. Its structure includes:
- A 5-chloro-2-methylphenyl group at position 2, enhancing lipophilicity and influencing receptor binding.
- A 3-cyclopropyl-1,2,4-oxadiazole moiety at position 4, contributing to metabolic stability and bioavailability .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-12-6-9-14(21)10-16(12)25-20(26)24(11-18-22-19(23-29-18)13-7-8-13)15-4-2-3-5-17(15)30(25,27)28/h2-6,9-10,13H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIQIUOYYZQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations:
Benzothiadiazine vs. Oxadiazole Cores :
- The target compound’s benzothiadiazine core distinguishes it from simpler oxadiazole-based analogs (e.g., 942034-80-2). Benzothiadiazines are associated with anticonvulsant and antihypertensive activities, whereas 1,2,4-oxadiazoles are often optimized for metabolic stability .
Substituent Effects: The cyclopropyl group on the oxadiazole ring in the target compound may enhance membrane permeability compared to methoxy or methyl groups in analogs like 942034-80-2.
Synthetic Feasibility :
- Analogous compounds (e.g., 942034-80-2) are synthesized via cycloaddition or coupling reactions, suggesting the target compound may follow similar pathways. However, the benzothiadiazine core likely requires additional steps, such as sulfonamide cyclization .
Pharmacokinetic and Thermodynamic Comparisons
No direct pharmacokinetic data for the target compound is available in the provided evidence. However, inferences can be drawn from structural analogs:
- Lipophilicity : The cyclopropyl and chloro-methyl groups increase logP compared to polar analogs like 1219174-95-4, favoring blood-brain barrier penetration.
- Metabolic Stability : The oxadiazole ring is resistant to oxidative metabolism, a trait shared with 942034-80-2 .
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